3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid 3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid
Brand Name: Vulcanchem
CAS No.: 120164-75-2
VCID: VC20821063
InChI: InChI=1S/C13H14N2O4S/c1-5-6(2)11(19)7(3)12-10(5)15-13(20-12)14-8(16)4-9(17)18/h19H,4H2,1-3H3,(H,17,18)(H,14,15,16)
SMILES: CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C
Molecular Formula: C13H14N2O4S
Molecular Weight: 294.33 g/mol

3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid

CAS No.: 120164-75-2

Cat. No.: VC20821063

Molecular Formula: C13H14N2O4S

Molecular Weight: 294.33 g/mol

* For research use only. Not for human or veterinary use.

3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid - 120164-75-2

Specification

CAS No. 120164-75-2
Molecular Formula C13H14N2O4S
Molecular Weight 294.33 g/mol
IUPAC Name 3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid
Standard InChI InChI=1S/C13H14N2O4S/c1-5-6(2)11(19)7(3)12-10(5)15-13(20-12)14-8(16)4-9(17)18/h19H,4H2,1-3H3,(H,17,18)(H,14,15,16)
Standard InChI Key KVAXLXRDOCDVRS-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C
Canonical SMILES CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator